REACTION_SMILES
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[CH3:1][c:2]1[cH:3][c:4]([C:12](=[O:13])[OH:14])[c:5]2[cH:6][cH:7][cH:8][cH:9][cH:10][c:11]1-2.[Cl:15][C:16]([C:17]([Cl:18])=[O:19])=[O:20].[Cl:21][CH2:22][Cl:23]>>[CH3:1][c:2]1[cH:3][c:4]([C:12](=[O:14])[Cl:15])[c:5]2[cH:6][cH:7][cH:8][cH:9][cH:10][c:11]1-2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(=O)O)c2cccccc1-2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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Cc1cc(C(=O)Cl)c2cccccc1-2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |